(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

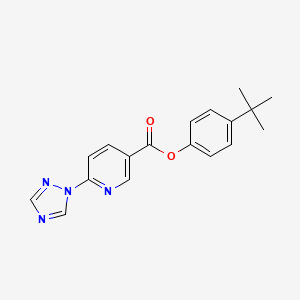

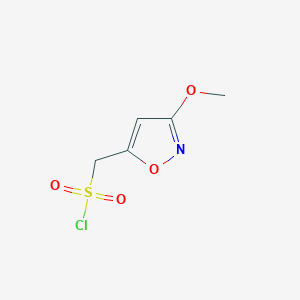

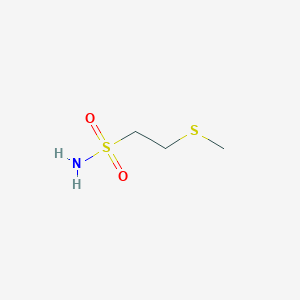

(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride, also known as MOM-Cl, is a chemical compound used in organic chemistry. It has a CAS Number of 1936145-42-4 and a molecular weight of 211.63 . The IUPAC name for this compound is (3-methoxyisoxazol-5-yl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6ClNO4S/c1-10-5-2-4(11-7-5)3-12(6,8)9/h2H,3H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.63 . Further physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications

Electrochemical Properties in Ionic Liquids

Methanesulfonyl chloride (MSC) forms a room-temperature ionic liquid with AlCl3. The electrochemical properties of vanadium pentoxide (V2O5) films, prepared by the sol-gel route, were studied in this electrolyte. Sodium is reversibly intercalated into the V2O5 film, highlighting the potential application of MSC in developing energy storage systems (Su, Winnick, & Kohl, 2001).

Herbicidal Activity

The compound has been used in the structural optimization of a 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole core structure, leading to the development of the pre-emergence herbicide pyroxasulfone. This demonstrates the role of (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride in agriculture, particularly in the development of potent herbicides (Nakatani et al., 2016).

Synthesis of Benzoxazoles

Methanesulfonic acid, a derivative of methanesulfonyl chloride, has been used as a catalyst for the synthesis of 2-substituted benzoxazoles. This showcases the compound's utility in organic synthesis, especially in facilitating reactions involving carboxylic acids and acid chlorides (Kumar, Rudrawar, & Chakraborti, 2008).

RNA-Cleaving DNA Enzyme Synthesis

Methanesulfonyl chloride has been utilized in the synthesis and study of RNA-cleaving DNA enzymes, indicating its importance in biochemical research and potential applications in molecular biology (Choi et al., 2000).

Conversion of Hindered Carboxylic Acids

The compound has been used in converting sterically hindered carboxylic acids to N-methoxy-N-methyl amides. This process is crucial in various chemical synthesis pathways, particularly in the pharmaceutical industry (Woo, Fenster, & Dake, 2004).

properties

IUPAC Name |

(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO4S/c1-10-5-2-4(11-7-5)3-12(6,8)9/h2H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEZVUKGUORNQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2370103.png)

![4-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2370107.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2370112.png)

![N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B2370113.png)

![N-(2-methyl-4-thiazolo[5,4-b]pyridin-2-yl-phenyl)thiophene-2-sulfonamide](/img/structure/B2370116.png)

![N-(3,4-dichlorophenyl)-2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2370119.png)